molecular formula C20H27N5O2 B7136539 N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide

N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7136539
M. Wt: 369.5 g/mol
InChI Key: VVSOKNPHJPATCA-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazole ring, a phenyl group, an oxolane ring, and a piperazine moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-20(24-10-8-23(9-11-24)14-17-5-12-27-15-17)22-13-18-3-1-2-4-19(18)25-7-6-21-16-25/h1-4,6-7,16-17H,5,8-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOKNPHJPATCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCN(CC2)C(=O)NCC3=CC=CC=C3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 2-bromo-1-(2-imidazol-1-ylphenyl)ethanone with an appropriate base.

    Formation of the Piperazine Derivative: The next step involves the synthesis of the piperazine derivative. This can be done by reacting 4-(oxolan-3-ylmethyl)piperazine with a suitable carboxylating agent.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperazine moiety can interact with various receptors, modulating their activity. The compound may also interfere with specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    3-Methoxyphenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with applications in catalysis.

Uniqueness

N-[(2-imidazol-1-ylphenyl)methyl]-4-(oxolan-3-ylmethyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.

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